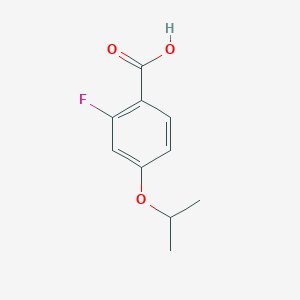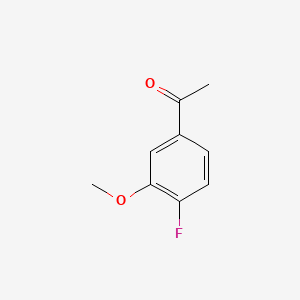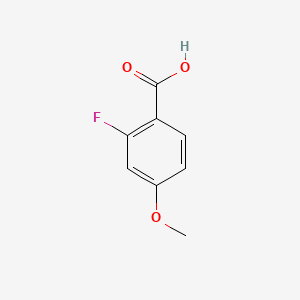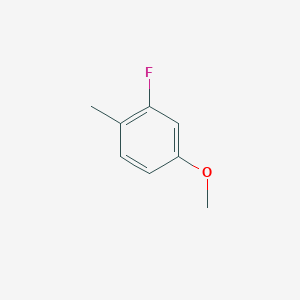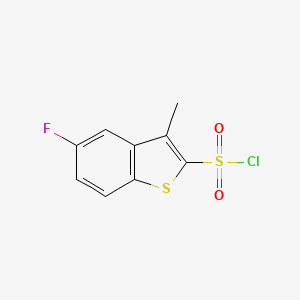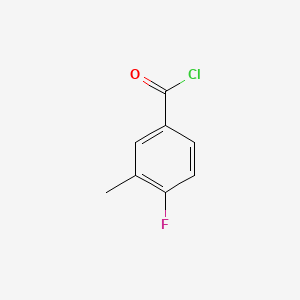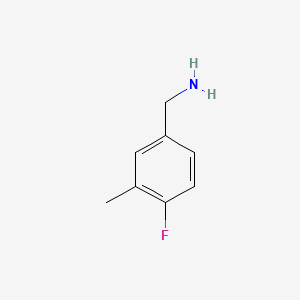
2,2,2-三氟乙烷磺酸
描述
2,2,2-Trifluoroethanesulfonic acid is a highly fluorinated organic compound with the molecular formula C2H3F3O3S. It is known for its strong acidity and is often used in various chemical reactions and industrial applications due to its unique properties .
科学研究应用
2,2,2-Trifluoroethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in various organic synthesis reactions.
Biology: It can be used in the modification of biomolecules due to its strong acidic nature.
Medicine: It is explored for potential pharmaceutical applications, particularly in drug synthesis.
作用机制
Target of Action
It’s known that sulfonic acids typically interact with various biological molecules due to their strong acidity and ability to form hydrogen bonds .
Mode of Action
2,2,2-Trifluoroethanesulfonic acid, also known as trifluoroethanesulfonyl chloride, is a CH acid . It undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . This suggests that it can participate in acid-base reactions and potentially influence the protonation state of its targets.
Pharmacokinetics
Its physicochemical properties such as a melting point of 50-52 °c, boiling point of 100 °c (at 05 Torr pressure), and a density of 1700±006 g/cm3 (Predicted) suggest that it may have significant bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethanesulfonic acid can be synthesized through several methods. One common route involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,2,2-trifluoroethanesulfonic acid often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
化学反应分析
Types of Reactions
2,2,2-Trifluoroethanesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction conditions often involve solvents like dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonic acid: Another strong acid with similar properties but a different molecular structure.
Methanesulfonic acid: A less fluorinated analog with different reactivity and applications.
Ethanesulfonic acid: Similar in structure but lacks the fluorine atoms, resulting in different chemical behavior.
Uniqueness
2,2,2-Trifluoroethanesulfonic acid is unique due to its high fluorine content, which imparts strong acidity and distinct reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in reactions requiring strong acid catalysts and in the synthesis of fluorinated compounds .
属性
IUPAC Name |
2,2,2-trifluoroethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDYIYCKWMWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171320 | |
| Record name | 2,2,2-Trifluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1827-97-0 | |
| Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key derivatives of 2,2,2-Trifluoroethanesulfonic acid that have been synthesized?
A1: Researchers have successfully synthesized various derivatives of 2,2,2-Trifluoroethanesulfonic acid, including its potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Additionally, compounds like N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane and N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane have also been derived. [] You can find more details about the synthesis and properties of these derivatives in the research paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF 2,2,2-TRIFLUOROETHANESULFONIC ACID". []
Q2: What is significant about the reactivity of 2,2,2-Trifluoroethanesulfonyl chloride?
A2: 2,2,2-Trifluoroethanesulfonyl chloride exhibits interesting reactivity as a CH acid. Under base solvolysis conditions, it undergoes dehydrochlorination. This reaction is thought to produce a transient species, trifluoromethylsulfonene. [] For a deeper understanding of this reaction pathway, refer to the paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF 2,2,2-TRIFLUOROETHANESULFONIC ACID". []
Q3: How can 2,2-difluoroethylenesulfonyl fluoride be obtained from 2,2,2-trifluoroethanesulfonyl fluoride?
A3: 2,2-Difluoroethylenesulfonyl fluoride can be generated through the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride. [] This transformation highlights the influence of fluorine substitution on the reactivity of these compounds. The specific conditions and mechanisms of this reaction are detailed in the article "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF 2,2,2-TRIFLUOROETHANESULFONIC ACID". []
Q4: Are there any established methods for quantifying Tresyl groups, derived from 2,2,2-Trifluoroethanesulfonic acid, on activated supports?
A4: Yes, ion chromatography has been explored as a technique for estimating Tresyl groups present on activated supports. [] This method provides valuable insights for researchers working with Tresyl-activated supports in various applications. The paper "An ion chromatographic method for the estimation of tresyl groups on activated supports" [] offers a detailed protocol and discusses the effectiveness of this analytical approach.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






